(5-Chloro-2-ethoxyphenyl)methanol
Overview
Description
“(5-Chloro-2-ethoxyphenyl)methanol” is a chemical compound with the CAS Number: 23426-33-7 . It has a molecular weight of 186.64 and its IUPAC name is (5-chloro-2-ethoxyphenyl)methanol .
Molecular Structure Analysis
The InChI code for “(5-Chloro-2-ethoxyphenyl)methanol” is 1S/C9H11ClO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3 . This indicates that the molecule consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“(5-Chloro-2-ethoxyphenyl)methanol” is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
1. Synthesis of Enantiomerically Pure Compounds
(5-Chloro-2-ethoxyphenyl)methanol, though not directly mentioned, relates to research involving the synthesis of enantiomerically pure compounds. For instance, in the study of the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, a procedure was developed starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, highlighting the importance of such compounds in creating optically pure enantiomers with high enantiomeric purities (Shuo Zhang et al., 2014).
2. Role in Methanolysis and Methoxydechlorination Reactions
Studies have explored the kinetics and mechanisms of methanolysis and methoxydechlorination reactions involving similar chloro-ethoxyphenyl compounds. For example, research on the kinetics of methoxydechlorination of 5-chloro-1,10-phenanthroline in dimethyl sulphoxide–methanol mixtures demonstrated the enhancement of reactivity due to co-ordination to metal ions, which is relevant for understanding reaction dynamics in similar compounds (K. Jackson et al., 1979).
3. Investigations in Organic Chemistry and Catalysis
In organic chemistry, compounds similar to (5-Chloro-2-ethoxyphenyl)methanol are used in various syntheses and catalytic processes. For instance, research on the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones highlights the use of related chloro-ethoxyphenyl compounds in the preparation of agrochemicals or medicinal compounds (F. Ghelfi et al., 2003).
4. Application in Photodynamic Therapy
While not directly involving (5-Chloro-2-ethoxyphenyl)methanol, research in the field of photodynamic therapy shows the relevance of similar compounds. For example, a study on the development of m-THPC (FOSCAN®) for photodynamic therapy of tumors demonstrates the use of similar chloro-methanol compounds in medical applications (R. Bonnett et al., 2001).
5. Exploration in Kinetics and Catalysis
Kinetic studies involving similar compounds help understand reaction mechanisms. For instance, the kinetics of La3+-promoted methanolysis of S-aryl methylphosphonothioates provides insights into catalytic systems, potentially relevant for compounds like (5-Chloro-2-ethoxyphenyl)methanol (Basab B. Dhar et al., 2011).
Safety And Hazards
The safety information for “(5-Chloro-2-ethoxyphenyl)methanol” includes the following hazard statements: H315, H319, H335 . This means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
properties
IUPAC Name |
(5-chloro-2-ethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIIWALXZQECST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-ethoxyphenyl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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